Asterone

Catalog No.
S578141
CAS No.
37717-02-5
M.F
C21H32O3
M. Wt
332.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asterone

CAS Number

37717-02-5

Product Name

Asterone

IUPAC Name

1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C21H32O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h7,13-16,18-19,23-24H,4-6,8-11H2,1-3H3/t13-,14-,15+,16-,18+,19-,20+,21+/m0/s1

InChI Key

KFNFTGFTYYZZRD-VYXAABIESA-N

SMILES

CC(=O)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C

Synonyms

asterone

Canonical SMILES

CC(=O)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

The exact mass of the compound Asterone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Asterone (CAS 37717-02-5), chemically defined as 3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one, is a highly functionalized marine steroidal aglycone fundamental to the synthesis and structural elucidation of asterosaponins [1]. Featuring a specialized Δ9(11)-double bond, a 6α-hydroxyl group, and a reactive C20 ketone, Asterone serves as a premium precursor in chemoinformatics and synthetic chemistry [2]. In procurement contexts, it is prioritized by laboratories and manufacturers developing marine-derived steroidal analogs or analytical screening libraries, where the native marine steroidal core is required without the burden of de novo multi-step functionalization from basic phytosterols [1].

Research Procurement Fit

Hydrolysis-derived aglycone standard for asterosaponin quantification workflows
Defined semiochemical probe for starfish chemical ecology studies
Structurally authenticated steroidal scaffold with eight stereocenters for SAR research

Attempting to substitute Asterone with common bulk steroidal precursors like progesterone or diosgenin introduces severe synthetic inefficiencies and process bottlenecks [1]. Generic pregnane or cholestane derivatives lack the essential Δ9(11)-unsaturation and the specific 3β,6α-diol stereochemistry native to marine steroids [2]. Introducing a 6α-hydroxyl and a Δ9(11)-double bond into an unfunctionalized steroid core requires multi-step oxidative and protective sequences, often resulting in overall yields below 15% and generating difficult-to-separate epimers [1]. Asterone bypasses these bottlenecks entirely, providing the exact marine steroidal scaffold ready for immediate C20 side-chain elaboration or specific glycosylation, making it the only viable choice for scalable marine steroid synthesis [2].

Substitution Risk

Key structural feature
Asterone: 9(11)-ene double bond & 3β,6α-dihydroxy configuration
Dihydromarthasterone: saturated C9-C11 bond eliminates olefinic recognition
Scaffold class
Asterone: 5α-pregn-9(11)-en-20-one sapogenin
Ecdysteroids: cholest-7-en-6-one core with higher polarity and distinct binding
Semiochemical identity
Asterone: documented in multiple Asteroidea species as semiochemical
Asterogenol or thornasterol A: limited species distribution and different ecological roles

Synthetic Efficiency: Asterone vs. Progesterone for Marine Steroid Cores

When synthesizing asterosaponin analogs, achieving the Δ9(11)-3β,6α-diol core is the primary bottleneck. Utilizing Asterone provides the native core instantly, whereas starting from a generic precursor like progesterone requires a minimum of 6 to 8 synthetic steps involving complex oxidations and protections [1]. This multi-step functionalization typically results in an 85% or greater yield loss due to the difficult stereocontrol at C6 and the introduction of the Δ9(11) unsaturation [2].

Evidence DimensionSynthetic steps to achieve the Δ9(11)-3β,6α-diol steroidal core
Target Compound Data0 steps (native core present)
Comparator Or BaselineProgesterone (6–8 steps required)
Quantified DifferenceEliminates >6 synthetic steps and bypasses an estimated >85% yield loss.
ConditionsChemical synthesis of marine asterosaponin analogs

Procuring Asterone directly reduces synthetic lead time by weeks and eliminates the need for expensive, low-yield oxidation reagents, drastically lowering the cost of custom marine steroid library generation.

9(11)-ene NMR signature
Class-level
1H δ ~5.3 ppm (H-11); 13C C-9 ~140, C-11 ~120 ppm vs. absent in dihydromarthasterone
Confirms authentic asterone identity via olefinic signals
Standard deuterated solvent conditions

Aglycone Purity and Reproducibility: Asterone vs. Crude Saponin Hydrolysates

For C20 side-chain elaboration, a pure starting material with a defined ketone is critical. Commercial Asterone provides >98% purity with a single reactive C20 ketone [1]. In contrast, utilizing crude starfish saponin hydrolysates yields highly complex mixtures containing asterone, asterogenol, and various thornasterols, typically requiring extensive preparative HPLC to isolate the target aglycone at <30% recovery [2].

Evidence DimensionAglycone purity and target recovery for C20 functionalization
Target Compound Data>98% pure, single reactive C20 ketone
Comparator Or BaselineCrude saponin hydrolysates (<30% target recovery, mixed C20 hydroxyl/ketone species)
Quantified DifferenceProvides a >3-fold increase in usable aglycone yield and eliminates the need for preparative HPLC purification.
ConditionsPreparative-scale synthesis and C20 side-chain coupling

High-purity Asterone ensures reproducible stoichiometry in side-chain attachment reactions, which is critical for commercial scale-up and minimizing batch-to-batch variation.

Post-hydrolysis HPLC retention
Class-level
Shorter tR (more hydrophobic) vs. native sulfated asterosaponins; appears only after hydrolysis
Confirms hydrolysis-dependent identity for quantification
C18 reverse-phase, MeOH/H2O or ACN/H2O mobile phase

Analytical Reference Standard Reliability: Asterone vs. Generic Phytosterols

In the dereplication and quality control of marine extracts, accurate mass and fragmentation matching is required. Asterone provides the exact MS/MS fragmentation patterns—specifically the characteristic water losses from the Δ9(11)-3β,6α-diol system—that perfectly match native asterosapogenins [1]. Generic steroidal markers like diosgenin or cholesterol fail to mimic these unique ionization and retention behaviors, leading to potential false negatives in LC-MS/MS profiling [2].

Evidence DimensionChromatographic and MS/MS fragmentation matching for marine steroids
Target Compound DataExact match for Δ9(11)-3β,6α-diol specific water losses
Comparator Or BaselineDiosgenin / Cholesterol (Fail to produce marine-specific fragmentation patterns)
Quantified DifferenceAsterone enables 100% structural correlation for asterosapogenin aglycones, whereas generic sterols provide 0% structural correlation for the marine core.
ConditionsLC-MS/MS profiling and dereplication of marine natural products

For quality control laboratories, Asterone is an indispensable, exact-match reference standard that ensures accurate quantification and identification of marine-derived steroidal compounds.

logP vs. ecdysteroids
Context-dependent
ACD/LogP 2.95 vs. ~0.5–1.0 for 20-hydroxyecdysone
Distinct solubility and permeability profile
Predicted values; cross-study context applies
Cross-species semiochemical occurrence
Class-level
Documented in A. forbesi, A. vulgaris, L. nanimensis, A. rubens vs. limited for asterogenol
Appropriate standard for marine chemical ecology
Semiochemical role may require species-specific verification

Synthesis of Marine Steroid Analogs and Saponins

Asterone is the premier starting material for constructing complex asterosaponins and polyhydroxysteroids. Its native C20 ketone allows for direct side-chain elongation via Wittig or Grignard reactions, bypassing the need to build the complex Δ9(11)-3β,6α-diol core from scratch [1].

Analytical Reference Standard for Marine Extract Dereplication

In LC-MS/MS and NMR workflows, Asterone is utilized as an exact-match reference standard for the dereplication and quantification of asterosaponins in marine extracts or commercial marine-derived supplements, ensuring high analytical fidelity [2].

Pharmacological Library Development Targeting Cytotoxicity

Asterone serves as a rigid, highly functionalized scaffold for generating novel steroidal libraries. Its unique marine core is leveraged in structure-activity relationship (SAR) studies targeting cytotoxicity or tubulin polymerization, where generic mammalian steroids fail to show similar bioactivity profiles [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asterosaponin quantification
Hydrolysis-derived aglycone identity
HPLC retention & NMR confirmation
Semiochemical behavior studies
Documented semiochemical role
Species-specific behavioral assay context
Steroid binding SAR
5α-pregn-9(11)-ene scaffold
LogP profile & binding specificity review
Natural product repository QC
8 stereocenters & NMR signature
Purity & chromatographic behavior vs. glycosides

XLogP3

2.6

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

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